molecular formula C16H17F3N4OS B7007337 N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide

N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide

Cat. No.: B7007337
M. Wt: 370.4 g/mol
InChI Key: JMIHMXVHXZGPND-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring substituted with a tert-butyl group and a cyano group, a trifluoromethyl group attached to a pyrazole ring, and a butanamide moiety. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Properties

IUPAC Name

N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4OS/c1-15(2,3)13-7-10(11(9-20)25-13)22-14(24)8-12(16(17,18)19)23-6-4-5-21-23/h4-7,12H,8H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIHMXVHXZGPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(S1)C#N)NC(=O)CC(C(F)(F)F)N2C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The tert-butyl and cyano groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Coupling Reactions: The thiophene and pyrazole rings are coupled using cross-coupling reactions such as Suzuki or Heck coupling.

    Amidation: The final step involves the formation of the butanamide moiety through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the trifluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper, and other transition metals for coupling reactions.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction of the cyano group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the cyano group can interact with nucleophilic sites, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-tert-butyl-2-cyanothiophen-3-yl)acetamide: Similar structure but lacks the pyrazole and trifluoromethyl groups.

    4,4,4-trifluoro-3-pyrazol-1-ylbutanamide: Lacks the thiophene ring and its substituents.

Uniqueness

N-(5-tert-butyl-2-cyanothiophen-3-yl)-4,4,4-trifluoro-3-pyrazol-1-ylbutanamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. The presence of both the thiophene and pyrazole rings, along with the trifluoromethyl and cyano groups, makes it a versatile compound for various applications.

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